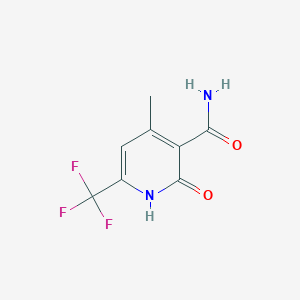

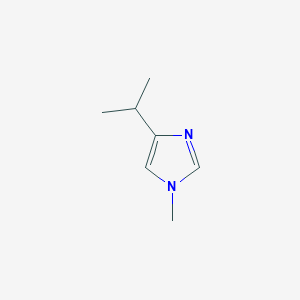

![molecular formula C8H16N2 B174135 (R)-Octahydro-1H-pyrido[1,2-a]pyrazine CAS No. 179605-64-2](/img/structure/B174135.png)

(R)-Octahydro-1H-pyrido[1,2-a]pyrazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

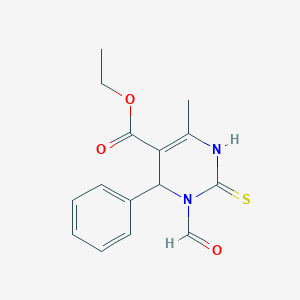

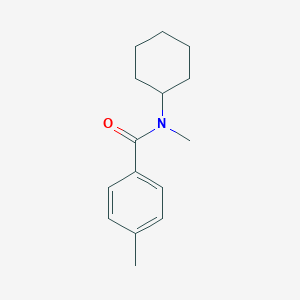

“®-Octahydro-1H-pyrido[1,2-a]pyrazine” is a derivative of pyrazine, which is a nitrogen-containing six-membered heterocyclic ring . Pyrazine derivatives have been identified as bioactive molecules with a wide range of biological activities .

Synthesis Analysis

Pyrazine derivatives can be synthesized by chemical methods or by certain microorganisms . Various synthetic routes for pyrrolopyrazine derivatives, including cyclization, ring annulation, cycloaddition, direct C-H arylation, and other methods have been reported .Molecular Structure Analysis

The pyrazine heterocycle is composed of a six-membered aromatic structure bearing two nitrogen atoms, arranged in a 1,4-orientation embedded within a carbon framework .Chemical Reactions Analysis

Pyrazines can be synthesized via amination of 1,2-diketones and subsequent dimerization/condensation starting from oxidized chemical precursors .Physical And Chemical Properties Analysis

Pyrazine is a colorless solid that has a peculiar, penetrating odor. It is soluble in water and other polar solvents due to the polarity imparted by the nitrogen atoms .Wissenschaftliche Forschungsanwendungen

Pyrazine Derivatives in Medicinal Chemistry

Pyrazine derivatives, including (R)-Octahydro-1H-pyrido[1,2-a]pyrazine, are recognized for their broad spectrum of pharmacological activities. Their applications range from antibacterial, antifungal, and antimycobacterial properties to anti-inflammatory, analgesic, anticancer for various types, antidiabetic, treatment for arteriosclerosis, and antiviral activities. The diverse pharmacological effects of pyrazine derivatives have generated significant interest among researchers, highlighting their potential in developing more effective and clinically relevant compounds (Ferreira & Kaiser, 2012).

Emerging Technologies in Food Science

Pyrazines are vital for contributing to the flavors in food products, and emerging technologies like ultrasound have been employed to promote their formation in the Maillard reaction model systems. This technique enhances pyrazines' generation by creating a favorable environment for the Maillard reaction, suggesting a novel approach for flavor enhancement in food processing (Yu et al., 2021).

Spin Crossover Active Iron(II) Complexes

The (R)-Octahydro-1H-pyrido[1,2-a]pyrazine and its derivatives have found application in the synthesis and magnetic properties study of iron(II) spin crossover (SCO) active complexes. These complexes exhibit significant potential in the development of advanced materials with tunable magnetic properties, contributing to the fields of material science and nanotechnology (Olguín & Brooker, 2011).

Heterocyclic N-oxide Derivatives in Drug Development

Heterocyclic N-oxide derivatives, including pyrazine-based compounds, play a crucial role in drug development due to their versatile synthetic intermediates and biological importance. They have been employed in various areas, including metal complexes formation, catalysts design, asymmetric catalysis and synthesis, and particularly in medicinal applications, showcasing anticancer, antibacterial, and anti-inflammatory activity (Li et al., 2019).

Hybrid Catalysts in Medicinal Chemistry

The use of hybrid catalysts for synthesizing pyrazine derivatives, including (R)-Octahydro-1H-pyrido[1,2-a]pyrazine, is highlighted in the synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds. These scaffolds are critical for the pharmaceutical industry due to their bioavailability and broader synthetic applications, showcasing the importance of innovative catalytic strategies in developing new medicinal compounds (Parmar, Vala, & Patel, 2023).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(9aR)-2,3,4,6,7,8,9,9a-octahydro-1H-pyrido[1,2-a]pyrazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2/c1-2-5-10-6-4-9-7-8(10)3-1/h8-9H,1-7H2/t8-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONHPOXROAPYCGT-MRVPVSSYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2CCNCC2C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN2CCNC[C@H]2C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-Octahydro-1H-pyrido[1,2-a]pyrazine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.